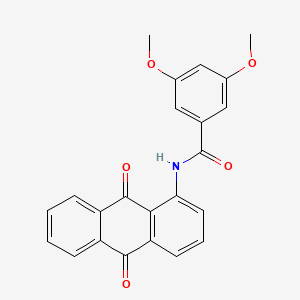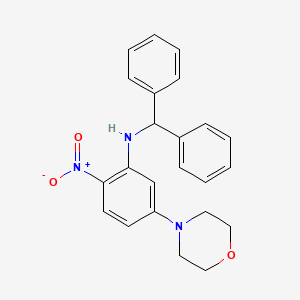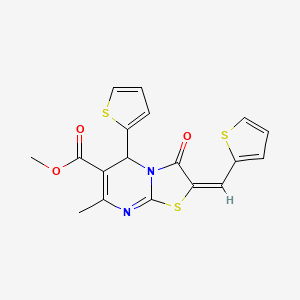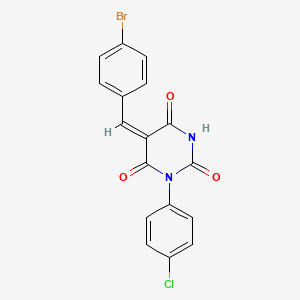![molecular formula C28H20N2O3S B11684383 7-[(4-methoxyphenyl)amino]-3-methyl-8H-naphtho[2,3-a]phenothiazine-8,13(14H)-dione](/img/structure/B11684383.png)
7-[(4-methoxyphenyl)amino]-3-methyl-8H-naphtho[2,3-a]phenothiazine-8,13(14H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-[(4-METHOXYPHENYL)AMINO]-3-METHYL-13,14-DIHYDRO-8H-5-THIA-14-AZAPENTAPHENE-8,13-DIONE is a complex organic compound that features a unique structure incorporating a thiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(4-METHOXYPHENYL)AMINO]-3-METHYL-13,14-DIHYDRO-8H-5-THIA-14-AZAPENTAPHENE-8,13-DIONE typically involves multi-step organic reactions. One common method includes the use of Schiff base reduction routes, where primary amines are alkylated and reduced using catalysts such as lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4) . These reactions are carried out under controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
7-[(4-METHOXYPHENYL)AMINO]-3-METHYL-13,14-DIHYDRO-8H-5-THIA-14-AZAPENTAPHENE-8,13-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
7-[(4-METHOXYPHENYL)AMINO]-3-METHYL-13,14-DIHYDRO-8H-5-THIA-14-AZAPENTAPHENE-8,13-DIONE has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: Utilized in the development of new materials and as a component in electronic devices.
Mécanisme D'action
The mechanism of action of 7-[(4-METHOXYPHENYL)AMINO]-3-METHYL-13,14-DIHYDRO-8H-5-THIA-14-AZAPENTAPHENE-8,13-DIONE involves its interaction with various molecular targets and pathways. The thiazole ring in its structure allows it to participate in electron transfer reactions, which can modulate biochemical pathways and enzyme activities . This compound may also interact with cellular receptors, influencing signal transduction and cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2′,7,7′-tetrakis[N,N-di(4-methoxyphenyl)amino]-9,9′-spirobifluorene (spiro-OMeTAD): Used as a hole transport material in perovskite solar cells.
Poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine] (PTAA): Another hole transport material with similar applications.
Uniqueness
7-[(4-METHOXYPHENYL)AMINO]-3-METHYL-13,14-DIHYDRO-8H-5-THIA-14-AZAPENTAPHENE-8,13-DIONE is unique due to its specific structural features, including the thiazole ring and methoxyphenyl group, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C28H20N2O3S |
|---|---|
Poids moléculaire |
464.5 g/mol |
Nom IUPAC |
7-(4-methoxyanilino)-3-methyl-14H-naphtho[3,2-a]phenothiazine-8,13-dione |
InChI |
InChI=1S/C28H20N2O3S/c1-15-7-12-20-22(13-15)34-23-14-21(29-16-8-10-17(33-2)11-9-16)24-25(26(23)30-20)28(32)19-6-4-3-5-18(19)27(24)31/h3-14,29-30H,1-2H3 |
Clé InChI |
KIZQAADLVSJGAZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)NC3=C(S2)C=C(C4=C3C(=O)C5=CC=CC=C5C4=O)NC6=CC=C(C=C6)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Butyl 4-[2-(benzyloxy)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11684322.png)


![2-[(E)-(2-methyl-2-phenylhydrazinylidene)methyl]-1-benzothiophen-3-yl 3-bromobenzoate](/img/structure/B11684335.png)

![N'-[(E)-(3-bromo-5-chloro-2-hydroxyphenyl)methylidene]pyridine-4-carbohydrazide](/img/structure/B11684342.png)
![2-(naphthalen-1-yloxy)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11684345.png)
![ethyl (2E)-2-[3-(acetyloxy)-4-methoxybenzylidene]-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11684353.png)
![N-(4-bromophenyl)-2-{[3-cyano-4-(4-ethylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B11684355.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E)-1-(4-fluorophenyl)ethylidene]acetohydrazide](/img/structure/B11684365.png)
![Cyclohexyl 4-[2-(4-tert-butylphenoxy)acetamido]benzoate](/img/structure/B11684366.png)
![4-nitro-N-{4-[(4-nitrophenyl)sulfanyl]phenyl}benzamide](/img/structure/B11684369.png)

